(5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate
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Overview
Description
(5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate is a chemical compound with the molecular formula C11H15N3O8 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate typically involves the reaction of cyclopropyl hydrazine with an appropriate aldehyde or ketone to form the pyrazole ring. This intermediate is then reacted with formaldehyde and ammonia to introduce the methanamine group. The final step involves the formation of the dioxalate salt by reacting the free base with oxalic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through crystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or other amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce various amine derivatives.
Scientific Research Applications
(5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5-Cyclopropyl-1H-pyrazol-3-yl)methanamine oxalate
- (5-Cyclopropyl-1H-pyrazol-3-yl)methanamine hydrochloride
Uniqueness
(5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate is unique due to its specific dioxalate salt form, which may confer different solubility, stability, or reactivity properties compared to other similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.
Properties
CAS No. |
1609396-33-9 |
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Molecular Formula |
C9H13N3O4 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
(3-cyclopropyl-1H-pyrazol-5-yl)methanamine;oxalic acid |
InChI |
InChI=1S/C7H11N3.C2H2O4/c8-4-6-3-7(10-9-6)5-1-2-5;3-1(4)2(5)6/h3,5H,1-2,4,8H2,(H,9,10);(H,3,4)(H,5,6) |
InChI Key |
MONDHJASQDUCBS-UHFFFAOYSA-N |
SMILES |
C1CC1C2=NNC(=C2)CN.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Canonical SMILES |
C1CC1C2=NNC(=C2)CN.C(=O)(C(=O)O)O |
solubility |
not available |
Origin of Product |
United States |
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